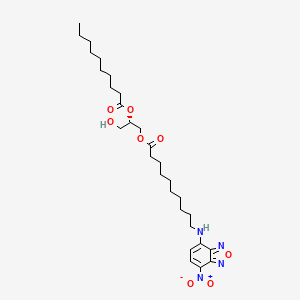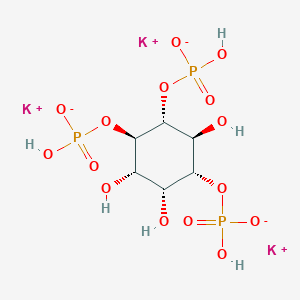
3,4-Dichloro-5-fluorobromobenzene
説明
Synthesis Analysis
The synthesis of halogenated aromatic compounds often involves palladium-catalyzed coupling reactions. For instance, fluorinated distyrylbenzene derivatives were synthesized using Pd(OAc)2 to couple diiodobenzene with various styrenes, which is a method that could potentially be adapted for the synthesis of 3,4-Dichloro-5-fluorobromobenzene . Additionally, the synthesis of 3-Chloro-4-fluoronitrobenzene from 3,4-dichloronitrobenzene through halogen-exchange fluorination under microwave irradiation indicates that halogen exchange reactions can be an effective synthetic route for such compounds .
Molecular Structure Analysis
The molecular structure of halogenated benzenes can be influenced by the presence of halogen atoms, which can affect the crystal packing and intermolecular interactions. For example, 1,2,3,5-tetrafluorobenzene exhibits a layered monoclinic structure with C–H⋯F–C hydrogen bonding . This suggests that 3,4-Dichloro-5-fluorobromobenzene may also exhibit unique structural features due to the presence of multiple halogens.
Chemical Reactions Analysis
The reactivity of halogenated benzenes in nucleophilic aromatic substitution (SNAr) reactions is influenced by the nature of the halogen substituents and the presence of activating or deactivating groups. For example, the reactions of dihalogenonitrobenzenes with nucleophiles show that the type of nucleophile can determine which halogen is substituted . This information could be relevant to understanding the reactivity of 3,4-Dichloro-5-fluorobromobenzene in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are affected by the type and position of halogen substituents. For instance, the presence of fluorine atoms can influence the absorption spectroscopy properties of distyrylbenzene derivatives . Additionally, the crystal structure and intermolecular interactions, such as hydrogen bonding and halogen interactions, play a significant role in the solid-state organization of these compounds . These insights can be extrapolated to predict the properties of 3,4-Dichloro-5-fluorobromobenzene.
科学的研究の応用
Synthesis and Drug Development
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, was developed due to the high costs and toxicity of previous methods. This highlights the importance of finding efficient, cost-effective, and less toxic synthetic routes for halogenated compounds, which could be relevant for synthesizing or utilizing 3,4-Dichloro-5-fluorobromobenzene in pharmaceutical contexts (Qiu et al., 2009).
Advanced Materials and Sensing
Nanostructured luminescent micelles incorporating halogenated compounds have been developed for sensing nitroaromatic and nitramine explosives, demonstrating the potential of halogenated compounds in creating sensitive and selective detection systems for security and environmental monitoring (Paria et al., 2022).
Environmental Safety and Flame Retardants
The review on novel brominated flame retardants discusses their occurrence in indoor air, dust, and consumer goods, reflecting the environmental and health implications of using halogenated compounds in commercial applications. This suggests potential research into the environmental impact and safety of compounds like 3,4-Dichloro-5-fluorobromobenzene, especially if used as flame retardants or in materials science (Zuiderveen et al., 2020).
Chemical Degradation and Water Treatment
The study on acetaminophen degradation by advanced oxidation processes provides insights into the fate of organic pollutants in water treatment systems. The involvement of halogenated by-products and the mechanisms of their degradation could be relevant when considering the environmental behavior and degradation pathways of 3,4-Dichloro-5-fluorobromobenzene (Qutob et al., 2022).
Safety and Hazards
作用機序
Target of Action
As a halogenated benzene, it’s likely to interact with various proteins or enzymes in the body, altering their function .
Mode of Action
Halogenated benzenes generally act through electrophilic aromatic substitution reactions . In these reactions, the electrophile (in this case, the halogenated benzene) forms a sigma-bond with the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
It’s known that halogenated benzenes can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are environmentally benign and exhibit rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
Like other halogenated benzenes, it’s likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in urine or feces .
Result of Action
It’s known that halogenated benzenes can cause a variety of effects, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Dichloro-5-fluorobromobenzene. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided . Furthermore, it’s important to avoid dust formation and inhalation of the compound, and to use personal protective equipment when handling it .
特性
IUPAC Name |
5-bromo-1,2-dichloro-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRZTOGDTNCJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661534 | |
| Record name | 5-Bromo-1,2-dichloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-fluorobromobenzene | |
CAS RN |
1000572-93-9 | |
| Record name | 5-Bromo-1,2-dichloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3026421.png)






![Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B3026434.png)


![(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin](/img/structure/B3026438.png)

